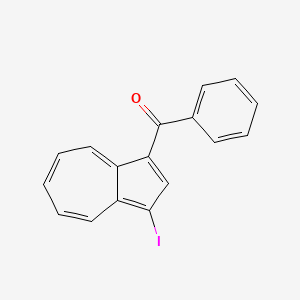
(3-Iodoazulen-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Iodoazulen-1-yl)(phenyl)methanone is an organic compound that features a unique structure combining an iodo-substituted azulene ring with a phenyl methanone group. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, and the introduction of an iodine atom at the 3-position significantly alters its chemical properties. The phenyl methanone group adds further complexity, making this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodoazulen-1-yl)(phenyl)methanone typically involves the iodination of azulene followed by a Friedel-Crafts acylation reaction. The iodination can be achieved using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The Friedel-Crafts acylation is then carried out using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive iodine and aluminum chloride.
Análisis De Reacciones Químicas
Types of Reactions
(3-Iodoazulen-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the azulene or phenyl methanone moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-substituted azulene derivative.
Aplicaciones Científicas De Investigación
(3-Iodoazulen-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes and pigments due to the azulene moiety’s intense coloration.
Mecanismo De Acción
The mechanism of action of (3-Iodoazulen-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and phenyl methanone group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromoazulen-1-yl)(phenyl)methanone: Similar structure with a bromine atom instead of iodine.
(3-Chloroazulen-1-yl)(phenyl)methanone: Contains a chlorine atom in place of iodine.
(3-Fluoroazulen-1-yl)(phenyl)methanone: Features a fluorine atom instead of iodine.
Uniqueness
(3-Iodoazulen-1-yl)(phenyl)methanone is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its halogenated counterparts
Propiedades
Número CAS |
916584-39-9 |
|---|---|
Fórmula molecular |
C17H11IO |
Peso molecular |
358.17 g/mol |
Nombre IUPAC |
(3-iodoazulen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H11IO/c18-16-11-15(13-9-5-2-6-10-14(13)16)17(19)12-7-3-1-4-8-12/h1-11H |
Clave InChI |
ZMIAKCOIHOZAHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C3C2=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


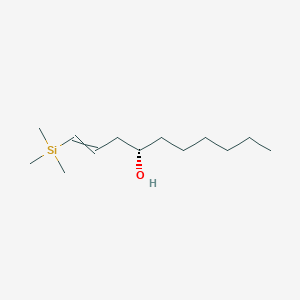
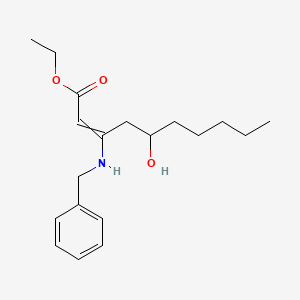
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
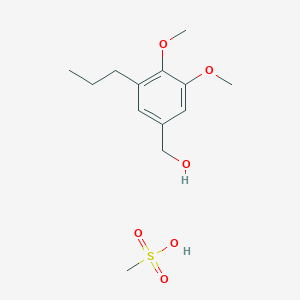
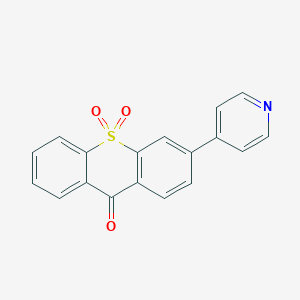
![2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene](/img/structure/B12605110.png)
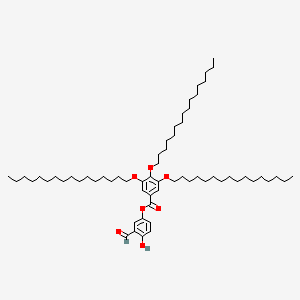

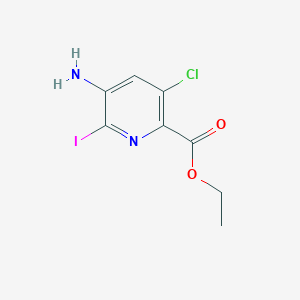

![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12605169.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

